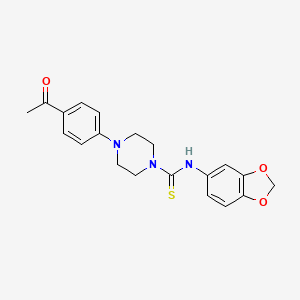

![molecular formula C14H20N6O3 B4835263 1-(2-methoxyethyl)-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4835263.png)

1-(2-methoxyethyl)-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Descripción general

Descripción

The compound is a derivative of purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines . These are novel heterocycles that have been synthesized and examined for their biological activities .

Synthesis Analysis

The synthesis of similar compounds involved the heating of 7, 8-diamino-1, 3-dimethylxanthine (2), which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid . This yielded 2, 4, 7, 9-tetramethylpurino[7,8-g]-6-azapteridine-1,3,8,10(2H,4H,7H,9H)-tetrone (4) in 96% yield . This product was identical with the compound obtained by the reaction of 2 with alloxan followed by methylation .Chemical Reactions Analysis

Treatment of the synthesized compound 4 with alkylamines gave 3-alkylamino-2-alkylcarbamoyl-6,8-dimethyl[1,2,4]triazino[3,2-f]purine-7,8(6H,8H)-diones (10a-g) in 63-95% yields .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The unique heterocyclic framework of this compound makes it an intriguing candidate for drug discovery. Researchers have investigated its potential as an anticancer, antiviral, and antitumor agent. The compound’s fine-tuned electronic properties contribute to its multifunctionality, and its derivatives exhibit promising biological activities. For instance, it has shown remarkable antifungal properties and has been explored as an anti-HIV and analgesic agent .

Coordination Chemistry and Metal Complexes

The nitrogen-rich nature of this compound allows it to form stable metal complexes. These complexes find applications in catalysis, separation, and energy-related functions. For example, [M(tpt)₂]X₂ (where tpt = 2,4,6-tri{pyrazol-1-yl}-1,3,5-triazine, M²⁺ = Fe²⁺, Co²⁺, Ni²⁺, and X = ClO₄⁻ or BF₄⁻) adopts a cubic crystal structure. Metal–ligand coordination plays a crucial role in these applications .

Iron Chelation and Anti-Cancer Activity

Iron chelators play a vital role in cancer therapy. The hexadentate iron chelator Deferoxamine (DFO) and the tridentate iron chelator Deferasirox (DFX) have demonstrated significant anti-cancer activity by arresting cell cycles and inducing apoptosis. The compound’s potential as an iron chelator warrants further exploration .

Synthetic Routes and Mechanistic Aspects

Researchers have developed various synthetic routes for triazines and tetrazines, including microwave-assisted, solid-phase, and multicomponent reactions. These approaches yield linear, angular, and fused heterocycles. Mechanistic studies shed light on the transformations these compounds undergo, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Photocatalysis and Energy Storage

The compound’s high nitrogen content and chemical stability make it suitable for photocatalytic applications. It can participate in energy-related functions, such as energy storage and conversion. Researchers continue to explore its potential in sustainable energy technologies .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3/c1-8-9(2)20-10-11(17(3)14(22)18(4)12(10)21)15-13(20)19(16-8)6-7-23-5/h9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIZLURTQWLWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

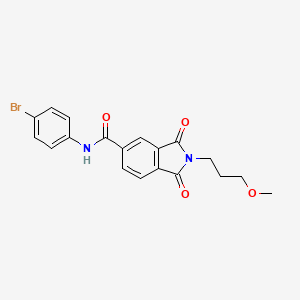

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4835183.png)

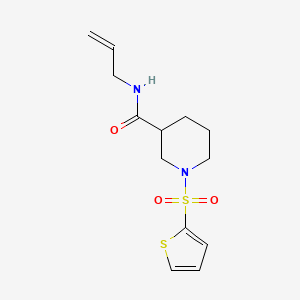

![N,1-dimethyl-4-[(2-naphthylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4835200.png)

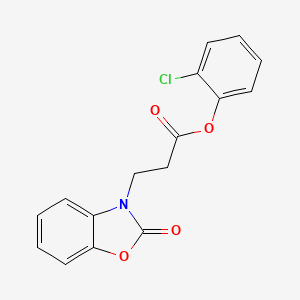

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4835214.png)

![3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4835229.png)

![ethyl 4-(cyclopropylmethyl)-1-[(2-methoxy-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4835248.png)

![3-(2-chlorophenyl)-6-[4-(diethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4835250.png)

![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4835256.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4835273.png)

![ethyl 3-[5-methoxy-2-[2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4835278.png)

![4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B4835289.png)